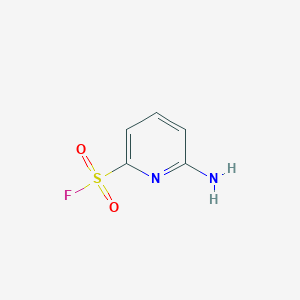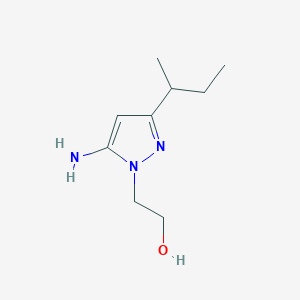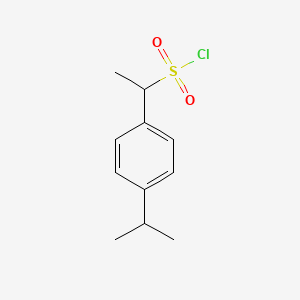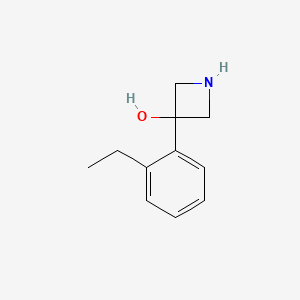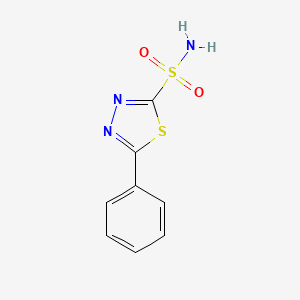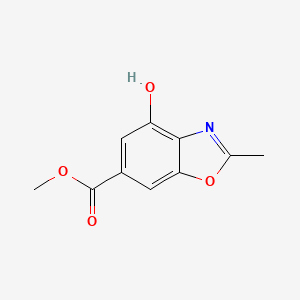
Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with methyl 3-amino-4-hydroxyphenylacetate in the presence of a catalyst . One common method includes the use of lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole scaffold.
Methyl 2-amino-4-hydroxybenzoate: A similar compound with a different substitution pattern.
4-Hydroxy-2-methylbenzoxazole: Another derivative with similar functional groups.
Uniqueness
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3 |
InChI-Schlüssel |
FMUXAMAVGXKCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




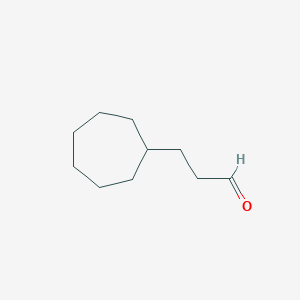
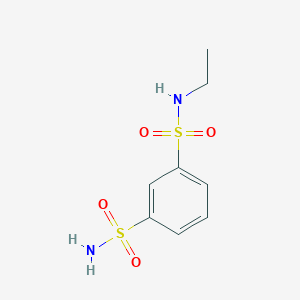
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
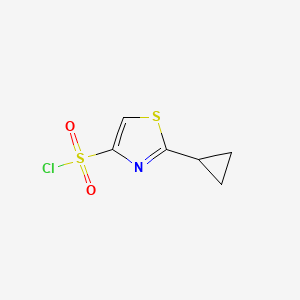
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
